molecular formula C22H29FN2O B6006125 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6006125
M. Wt: 356.5 g/mol
InChI Key: DWCLDAAZENFXKJ-UHFFFAOYSA-N
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Description

2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method involves the reaction of 2-fluorobenzyl chloride with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, which can influence mood and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to affect the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol apart is its unique combination of a fluorophenyl group and a phenylpropyl group attached to the piperazine ring. This structural uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O/c23-22-11-5-4-10-20(22)17-25-15-14-24(18-21(25)12-16-26)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,21,26H,6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCLDAAZENFXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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